

Commercial Suppliers of High-Purity Brimonidine-d4: A Technical Guide

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Compound of Interest					
Compound Name:	Brimonidine-d4				
Cat. No.:	B10788563	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Brimonidine-d4, a deuterated analog of the $\alpha 2$ -adrenergic agonist Brimonidine. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this stable isotope-labeled compound for use as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.

Introduction to Brimonidine-d4

Brimonidine-d4 is a synthetic derivative of Brimonidine in which four hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity **Brimonidine-d4**. The following table summarizes the available quantitative data from prominent commercial sources. It is important to note that



detailed specifications are often provided in the Certificate of Analysis (CoA) that accompanies a specific product lot.

Supplier	Product Name	CAS Number	Chemical Formula	Purity Specificatio n	Form
LGC Standards	Brimonidine- d4 L-Tartrate	Not specified	Not specified	CoA available	L-Tartrate Salt
Simson Pharma Limited	Brimonidine- D4	1184971-51- 4	Not specified	CoA available	Not specified
Cayman Chemical	Brimonidine- d4	1184971-51- 4	C11H6BrD4N5	≥99% deuterated forms (d1-d4) [1]	Solid
MedchemExp ress	Brimonidine- d4	1184971-51- 4	C11H6D4BrN5	99.81% (for D-tartrate)	Free Base & D-Tartrate Salt
Cleanchem	Brimonidine D4	1184971-51- 4	C11H6BrD4N5	Not specified	Not specified
GlpBio	Brimonidine- d4	1184971-51- 4	Not specified	>99.00%[2]	Solid

Experimental Protocols Synthesis of Brimonidine-d4

The synthesis of **Brimonidine-d4** is not extensively detailed in publicly available literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of Brimonidine. A key step would involve the use of a deuterated reagent to introduce the deuterium atoms into the imidazoline ring. One potential precursor is deuterated ethylenediamine.

A generalized synthetic scheme is as follows:



- Reaction of 5-bromo-6-aminoquinoxaline with a suitable thiocarbonyl or isothiocyanate reagent. This step forms a key intermediate.
- Cyclization with deuterated ethylenediamine (ethylenediamine-d4). This is the crucial step for introducing the deuterium labels. The reaction is typically carried out in a suitable solvent and may require a catalyst.
- Purification of the crude Brimonidine-d4. Purification is generally achieved through recrystallization or column chromatography to obtain the desired high-purity product.
- Salt formation (optional). The free base of Brimonidine-d4 can be converted to a more stable and soluble salt, such as the tartrate salt, by reacting it with the corresponding acid.

Quality Control and Analytical Characterization

To ensure the identity, purity, and isotopic enrichment of **Brimonidine-d4**, a series of analytical tests are performed. The following are typical experimental protocols for the quality control of this material.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Brimonidine-d4** and to detect the presence of any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 248 nm.
- Sample Preparation: A known concentration of Brimonidine-d4 is dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).



- Analysis: The sample is injected into the HPLC system, and the peak area of Brimonidined4 is compared to the total peak area of all components to determine the purity. Impurities are identified by their relative retention times.
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is a powerful technique used to confirm the molecular weight of **Brimonidine-d4** and to determine its isotopic enrichment.

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).
- LC Conditions: Similar to the HPLC method described above.
- MS Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
 - Mass Range: The mass spectrometer is set to scan a mass range that includes the
 expected molecular ions of Brimonidine-d4 and any potential non-deuterated or partially
 deuterated species.
- Analysis: The mass spectrum will show a peak corresponding to the protonated molecular
 ion of Brimonidine-d4 ([M+H]+). The isotopic distribution of this peak is analyzed to
 determine the percentage of the d4 species relative to d0, d1, d2, and d3 species. This
 provides a measure of the isotopic enrichment.
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of **Brimonidine-d4** and the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSOd6 or CDCl₃).
- Analysis:

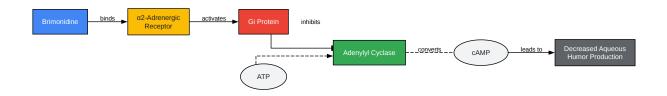


- In the ¹H NMR spectrum of Brimonidine-d4, the signals corresponding to the protons on the imidazoline ring will be absent or significantly reduced in intensity, confirming the location of the deuterium labels.
- The ¹³C NMR spectrum will show the signals for all carbon atoms in the molecule, further confirming the overall structure.

Visualizations

Brimonidine Signaling Pathway

Brimonidine is an agonist of the alpha-2 adrenergic receptor (α 2-AR). Its mechanism of action in lowering intraocular pressure involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4]



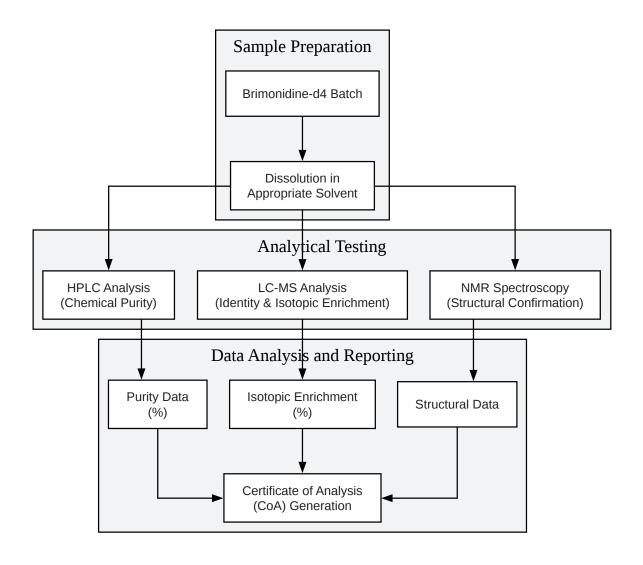
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Caption: Brimonidine's signaling cascade.

Experimental Workflow for Brimonidine-d4 Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a batch of high-purity **Brimonidine-d4**.





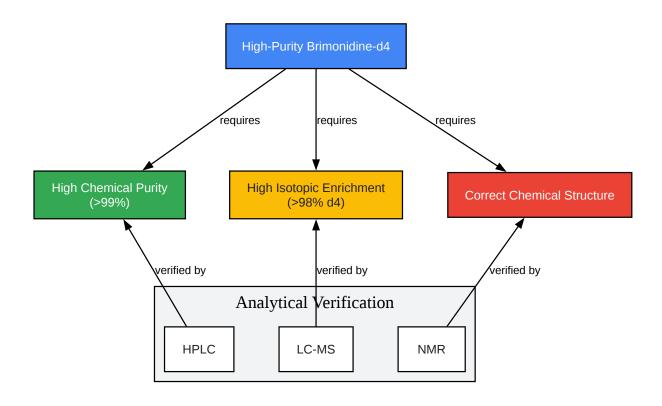
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Caption: QC workflow for Brimonidine-d4.

Logical Relationship of Quality Attributes

The quality of high-purity **Brimonidine-d4** is determined by several key attributes that are interconnected. This diagram illustrates the logical relationship between these attributes.





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Caption: Quality attributes of **Brimonidine-d4**.

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